molecular formula C16H17N5O2S3 B2978081 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286719-67-2

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2978081
CAS No.: 1286719-67-2
M. Wt: 407.53
InChI Key: MPUSUQYIGGHUPL-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a synthetic compound featuring a hybrid structure combining 1,3,4-thiadiazole and benzothiazole pharmacophores, designed for advanced chemical and pharmaceutical research. This compound is part of a class of molecules recognized for significant antibacterial and anti-inflammatory properties in research settings . The 1,3,4-thiadiazole core, especially when substituted with an ethylthio group at the 5-position, is a privileged scaffold in medicinal chemistry, contributing to potent bioactivity . The specific integration of an ethylthio side chain, as seen in this molecule, has been associated with enhanced inhibitory effects against resistant bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . Furthermore, the 6-methoxybenzo[d]thiazol-2-yl moiety linked via an azetidine carboxamide bridge may offer novel interaction points with biological targets, potentially influencing its mechanism of action. Research on analogous structures indicates potential for enzyme inhibition, such as against dihydropteroate synthase (DHPS) in S. aureus , as suggested by molecular docking studies . This compound is intended for research applications only, including investigative studies in antimicrobial discovery, anti-inflammatory agent development, and structure-activity relationship (SAR) analysis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)9-7-21(8-9)15-17-11-5-4-10(23-2)6-12(11)25-15/h4-6,9H,3,7-8H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUSUQYIGGHUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: Starting with ethylthio-substituted precursors, the thiadiazole ring is formed through cyclization reactions involving sulfur and nitrogen sources under controlled conditions.

    Synthesis of the Benzo[d]thiazole Moiety: This involves the condensation of appropriate aniline derivatives with sulfur sources, followed by cyclization.

    Azetidine Ring Formation: The azetidine ring is introduced through cyclization reactions involving suitable amine and carboxylic acid derivatives.

    Coupling Reactions: The final step involves coupling the thiadiazole and benzo[d]thiazole moieties with the azetidine ring, typically using peptide coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve the desired purity levels.

    Automation and Control: Utilizing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro groups (if present) to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Reagents: EDCI, DCC, in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity

Biology and Medicine

In biological and medicinal research, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and antimicrobial research.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiadiazole and benzo[d]thiazole moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering signal transduction pathways. The azetidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected 1,3,4-Thiadiazole Derivatives
Compound Name / ID Core Structure Substituents on Thiadiazole Linked Moieties Molecular Weight Key References
Target Compound 1,3,4-Thiadiazole 5-(ethylthio) Azetidine-carboxamide + 6-methoxybenzothiazole 407.5
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) 1,3,4-Thiadiazole 5-(ethylthio) Phenoxyacetamide Not reported
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) 1,3,4-Thiadiazole 5-(ureido) Benzothiazole + thioacetamide 456.56
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide 1,3,4-Thiadiazole 5-cyclopropyl Phthalazine-carboxamide 329.34
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide 1,3,4-Thiadiazole 5-ethyl Chromene-carboxamide + sulfamoylphenyl Not reported

Key Observations :

  • Thiadiazole Substitution : The target compound’s ethylthio group at the 5-position is shared with 5g and 13 , but differs from ureido (4g ) or cyclopropyl (12 ) substituents. Ethylthio groups may enhance lipophilicity compared to polar ureido moieties.
  • Linked Moieties : The azetidine-carboxamide in the target compound is unique, contrasting with acetamide (5g ), thioacetamide (4g ), or chromene-carboxamide (13 ). Azetidine’s conformational rigidity could influence binding specificity.
  • Benzothiazole vs.

Key Insights :

  • Thermal Stability: High melting points in 4g (263–265°C) and 5g (168–170°C) suggest strong intermolecular interactions (e.g., hydrogen bonding from amides/ureido groups).

Pharmacological Implications (Indirect)

While biological data for the target compound are absent, structural analogs provide clues:

  • Antiproliferative Activity : Compounds like 4g (benzothiazole-thiadiazole hybrids) show antiproliferative effects, possibly via kinase inhibition. The target’s benzothiazole moiety may confer similar activity.
  • Enzyme Inhibition : Thiadiazoles with sulfamoyl groups (e.g., 13 ) often target carbonic anhydrases. The ethylthio group in the target compound could modulate selectivity for cysteine-dependent enzymes.
  • Allosteric Modulation : Mercaptoethyl-linked thiadiazoles (e.g., in ) inhibit glutaminase, suggesting the target’s ethylthio group might enhance binding to allosteric pockets.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Thiadiazole moiety : Known for its biological activity.
  • Azetidine ring : Contributes to the compound's chemical reactivity.
  • Methoxy and ethylthio groups : Enhance biological interactions.

The molecular formula is C16H17N5O2S3C_{16}H_{17}N_{5}O_{2}S_{3} with a molecular weight of approximately 407.53 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial secretion systems critical for virulence in pathogenic bacteria .

Table 1: Comparison of Antimicrobial Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamideThiadiazole and pyrimidine moietiesAntimicrobialIncorporates a pyrimidine ring
2-Amino-5-(ethylthio)-1,3,4-thiadiazoleSimple thiadiazole structureAntibacterialLacks complex substituents
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamideThiadiazole and benzamideAntimicrobialSimpler structure compared to azetidine derivative

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, similar structures have been evaluated against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One notable study reported that a related compound exhibited an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameTarget Cell LineIC50 Value (mmol/L)Selectivity
Compound 4yMCF-70.084 ± 0.020Yes
Compound 4yA5490.034 ± 0.008Yes

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the thiadiazole ring plays a crucial role in interacting with biological targets due to its electron-withdrawing properties and ability to form hydrogen bonds .

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives in treating various diseases:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with thiadiazole rings significantly inhibited the growth of Gram-positive and Gram-negative bacteria.
  • Cancer Treatment : Research involving MCF-7 and A549 cell lines indicated that certain derivatives could selectively induce apoptosis in cancer cells while sparing normal cells .

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